molecular formula C11H25O4P B14622563 Dibutyl propan-2-yl phosphate CAS No. 60140-72-9

Dibutyl propan-2-yl phosphate

Cat. No.: B14622563
CAS No.: 60140-72-9
M. Wt: 252.29 g/mol
InChI Key: GYOFULXHEQUYNP-UHFFFAOYSA-N
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Description

Dibutyl propan-2-yl phosphate is a high-purity organophosphate compound supplied for research and development purposes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Phosphate esters as a class are known to serve as versatile intermediates in organic synthesis and are investigated for their properties as solvents, extractants, and potential plasticizers . For instance, related dibutyl phosphate compounds are utilized as extraction agents in metallurgy for the separation and purification of metals, and as plasticizers to improve material flexibility . In functional fluids, phosphate esters are valued for their fire-resistant properties and are formulated into aviation hydraulic fluids and lubricants; their performance can be enhanced with acid scavengers to improve long-term stability . Researchers value this chemical for exploring structure-activity relationships and developing new materials or industrial processes. Handle with care, as similar compounds can be corrosive and may decompose upon contact with certain metals, such as ordinary steel, necessitating storage in appropriate containers like stainless steel, glass, or specific plastics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60140-72-9

Molecular Formula

C11H25O4P

Molecular Weight

252.29 g/mol

IUPAC Name

dibutyl propan-2-yl phosphate

InChI

InChI=1S/C11H25O4P/c1-5-7-9-13-16(12,15-11(3)4)14-10-8-6-2/h11H,5-10H2,1-4H3

InChI Key

GYOFULXHEQUYNP-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OC(C)C

Origin of Product

United States

Synthetic Methodologies for Dibutyl Phosphate and Analogues

Esterification Reactions for Dibutyl Phosphate (B84403) Synthesis

Esterification is a primary method for synthesizing dibutyl phosphate, involving the reaction of an alcohol with a phosphorus-containing acid or its derivative.

Synthesis from Phosphorous Acid and Alcohols

A direct method for synthesizing dibutyl phosphate involves the reaction of phosphorous acid with n-butanol. researchgate.net This approach has been explored to optimize reaction conditions for higher yields.

Research into the synthesis of dibutyl phosphate from phosphorous acid and n-butanol has identified several key parameters that influence the product yield. researchgate.netscientific.net Systematic investigation has shown that factors such as the molar ratio of reactants, temperature, and reaction duration are critical for process efficiency.

One study determined that optimal conditions for this reaction, without the use of a catalyst, include a specific temperature range and reactant ratio. researchgate.netscientific.net The findings from this investigation are summarized in the table below.

ParameterOptimal Value
Mole Ratio (n-butanol / phosphorous acid) 3.6
Temperature 125-135°C
Reaction Time (without catalyst) 3 hours
Yield 68%
Data from a study on the synthesis of dibutyl phosphate from phosphorous acid and n-butanol. researchgate.netscientific.net

Reactions Involving Alkyl Chlorophosphates

The synthesis of phosphate esters can also be achieved through the reaction of an alcohol with an alkyl chlorophosphate derivative. This method is applicable for creating mixed alkyl/aryl phosphates. For instance, a process has been developed where phosphorus oxychloride is first reacted with phenol, and the resulting phosphoryl dichloride intermediate is then reacted with n-butanol. google.com This multi-step process allows for the controlled synthesis of mixed esters like dibutyl phenyl phosphate. google.com

Direct Reactions of Alcohols with Phosphorus Oxychloride

Dibutyl phosphate can be produced by the direct reaction of butanol with phosphorus oxychloride. google.comorgsyn.org This method is a common route for preparing various alkyl phosphates. orgsyn.org The reaction typically involves the dropwise addition of phosphorus oxychloride to a solution containing n-butyl alcohol and a base, such as pyridine (B92270), in a suitable solvent like benzene. orgsyn.org The base is crucial for neutralizing the hydrogen chloride (HCl) byproduct, which can otherwise promote the decomposition of the phosphate ester product. orgsyn.org

Key reaction parameters for this method include maintaining a low temperature (not exceeding 10°C) during the addition of phosphorus oxychloride to control the exothermic reaction. orgsyn.org Following the initial reaction, the mixture is typically heated to reflux to ensure completion. orgsyn.org This general procedure can also be adapted to synthesize other alkyl phosphates, such as n-propyl and n-amyl esters. orgsyn.org A patent also describes a method for synthesizing tributyl phosphate through the direct esterification of butanol and phosphorus oxychloride in the presence of sodium acetate. google.com

Catalytic Approaches in Phosphate Ester Synthesis

Catalysts play a significant role in improving the efficiency and selectivity of phosphate ester synthesis.

Zinc(II)-Catalyzed Phosphite (B83602) Diester Synthesis and Subsequent Oxidation to Triesters

Zinc(II) compounds have been identified as effective catalysts for the phosphonylation of alcohols. nih.gov In the presence of a catalytic amount of zinc complexes like Zn(acac)₂ or bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) (Zn(TMHD)₂), a variety of alcohols can react with phosphites such as dimethyl phosphite to produce H-phosphonate diesters in high yields. nih.gov While this specific study focuses on H-phosphonate diesters, the principle of using zinc catalysts is relevant in the broader context of organophosphorus synthesis. These phosphite diesters are key intermediates that can subsequently be oxidized to form the corresponding phosphate triesters. The use of such catalysts offers a mild and efficient pathway for forming phosphorus-oxygen bonds.

General Catalytic Strategies in Organophosphate Synthesis

The synthesis of organophosphate esters, including dibutyl phosphate and its analogs, is greatly facilitated by a variety of catalytic strategies. These methods enhance reaction rates, improve selectivity, and often allow for milder reaction conditions compared to non-catalytic routes. Catalytic approaches can be broadly categorized into transition metal catalysis and organocatalysis.

Transition Metal Catalysis:

Transition metal complexes are powerful catalysts for the formation of phosphorus-carbon and phosphorus-oxygen bonds, which are central to the structure of organophosphates. mdpi.com These catalysts operate through various mechanisms, often involving the metal center's ability to undergo oxidative addition and reductive elimination cycles. libretexts.org For instance, palladium-catalyzed cross-coupling reactions are widely employed to synthesize aryl and vinyl phosphates. mdpi.com In these reactions, a diaryl or divinyl phosphate can act as an electrophile, coupling with a range of organometallic reagents. mdpi.com

Another significant application of transition metal catalysis is in C-H activation, where a phosphate group can serve as a directing group to facilitate the functionalization of a C-H bond. mdpi.com Rhodium catalysts, for example, have been used for the vinylation of vinyl phosphates. mdpi.com

Organocatalysis:

In recent years, organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis for the synthesis of organophosphorus compounds. worldscientific.comunl.pt Organocatalysts are small organic molecules that can activate substrates through various modes, such as hydrogen bonding, iminium ion formation, or enamine activation. unl.pt Chiral organocatalysts are particularly valuable for the enantioselective synthesis of chiral organophosphorus compounds. worldscientific.com For instance, chiral Brønsted acids have been shown to be effective catalysts in the hydrophosphonylation of imines, a key reaction for the synthesis of α-aminophosphonates. unl.pt The catalyst activates both the imine and the phosphite through a network of hydrogen bonds, leading to a highly enantioselective reaction. unl.pt

Catalytic StrategyCatalyst TypeKey ReactionsAdvantages
Transition Metal CatalysisPalladium, Rhodium, Nickel, Copper complexesCross-coupling (Suzuki, Negishi), C-H activation, Allylic substitutionHigh efficiency, broad substrate scope, formation of C-P bonds
OrganocatalysisChiral Brønsted acids, cinchona alkaloids, prolinol derivativesHydrophosphonylation, phospha-Michael addition, phospha-Mannich reactionMetal-free, environmentally benign, enantioselective synthesis

Derivatization Strategies for Analytical and Application Purposes

Conversion to Volatile Esters for Chromatographic Analysis

Dialkyl phosphates like dibutyl phosphate are generally non-volatile and polar, which makes their direct analysis by gas chromatography (GC) challenging. digitaloceanspaces.com To overcome this limitation, they are often converted into more volatile and thermally stable derivatives prior to GC analysis. digitaloceanspaces.comanalytice.com This process, known as derivatization, typically involves the esterification of the acidic P-OH group.

A common derivatization method is the conversion to trimethylsilyl (B98337) (TMS) esters. digitaloceanspaces.com This is achieved by reacting the dialkyl phosphate with a silylating agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), pyridine, and trimethylchlorosilane (TMCS). digitaloceanspaces.com The resulting TMS ester is significantly more volatile and can be readily analyzed by GC, often coupled with mass spectrometry (MS) for definitive identification. digitaloceanspaces.comgoogle.com

Another widely used derivatization technique is methylation, which can be accomplished using reagents like diazomethane (B1218177). researchgate.netiaea.org Diazomethane reacts with the acidic proton of the phosphate group to form a methyl ester. researchgate.net While effective, the use of diazomethane requires caution due to its toxicity and explosive nature. google.com

Derivatization MethodReagent(s)Resulting DerivativeAnalytical TechniqueRecovery/Efficiency
SilylationBSTFA/Pyridine/TMCSTrimethylsilyl (TMS) esterGC-MS92% to 120% for dibutyl phosphate in model petroleum mixture digitaloceanspaces.com
MethylationDiazomethaneMethyl esterGCQuantitative conversion researchgate.net

Incorporation into Complex Molecular Architectures

Dibutyl phosphate and similar dialkyl phosphates serve as versatile building blocks in the synthesis of more complex and biologically relevant molecules. Their phosphate moiety can be incorporated into various molecular scaffolds to impart specific biological activities or to act as a key structural element.

Glycosyl phosphates are important intermediates in the biosynthesis of carbohydrates and glycoconjugates. nih.gov They also serve as glycosyl donors in the chemical synthesis of oligosaccharides. acs.orgnih.gov Dibutyl phosphate can be used as a nucleophilic acceptor in glycosylation reactions to form glycosyl phosphates. nih.gov

In a typical procedure, a suitably protected glycosyl donor, such as a thioglycoside, is activated in the presence of dibutyl phosphate. nih.gov Promoters like N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) are often used to facilitate the reaction. nih.govnih.gov This method allows for the efficient and stereoselective synthesis of glycosyl dibutyl phosphates, which can then be used in subsequent glycosylation reactions. nih.gov The reactivity of these glycosyl phosphate donors can be fine-tuned by the choice of protecting groups on the carbohydrate moiety. wikipedia.org

The introduction of a phosphate group can significantly alter the biological activity of a molecule. Phosphorylation is a key post-translational modification that regulates the function of many proteins. nih.gov Dibutyl phosphate and its analogs can be used as phosphorylating agents or as precursors in the synthesis of phosphorylated bioactive compounds, such as phosphorylated amino acids and nucleosides. kinasebiotech.comnih.gov

For instance, in the synthesis of phosphopeptides, protected phosphoamino acids are incorporated into the peptide chain. sigmaaldrich.comsb-peptide.com The synthesis of these phosphorylated amino acid building blocks can involve the use of dialkyl phosphates. While direct phosphorylation with dibutyl phosphate might be challenging due to the need for selective protection, it can serve as a starting material for more reactive phosphorylating agents.

Similarly, the phosphorylation of nucleosides is a critical step in the synthesis of nucleotides and their analogs, many of which have important therapeutic applications. nih.govumich.edu Chemical phosphorylation methods often employ activated phosphate derivatives that can be prepared from dialkyl phosphates. umich.edu

Mechanistic Investigations of Dibutyl Phosphate Reactions and Transformations

Degradation Pathways and Kinetics

Chemical Degradation of Tributyl Phosphate (B84403) (TBP) to Dibutyl Phosphate (DBP) in Solvent Extraction Systems

Tributyl phosphate (TBP) is a widely utilized solvent in nuclear fuel reprocessing for the extraction of uranium and plutonium. tandfonline.com Under the harsh conditions of these processes, which involve high acidity and radiation, TBP undergoes degradation, primarily through hydrolysis and radiolysis. The primary degradation product of significant concern is Dibutyl Phosphate (DBP). tandfonline.compnnl.gov

The formation of DBP occurs through the stepwise loss of butoxy groups from the TBP molecule. pnnl.gov This chemical degradation is a critical issue in solvent extraction systems as DBP forms strong complexes with metal ions like zirconium and plutonium. pnnl.govacs.org These DBP-metal complexes can lead to several operational problems, including the formation of interfacial crud, which is a stable emulsion that can disrupt the separation process. pnnl.gov Furthermore, the presence of DBP in the solvent phase can hinder the stripping of actinides, thereby reducing the efficiency of the recovery process. tandfonline.com

The degradation of TBP to DBP is influenced by factors such as the concentration of nitric acid, temperature, and the presence of radiation. The reaction is essentially an acid-catalyzed hydrolysis of the ester linkage. iaea.org

Table 1: Key Factors Influencing TBP Degradation to DBP

FactorInfluence on Degradation Rate
Nitric Acid Concentration Higher acidity increases the rate of hydrolysis.
Temperature Elevated temperatures accelerate the degradation process.
Radiation Dose Increased radiation exposure enhances both hydrolysis and radiolysis, leading to higher DBP formation.
Contact Time Longer contact times between the solvent and the acidic aqueous phase result in more extensive degradation.

Hydrolysis Mechanisms of Phosphate Esters

The hydrolysis of phosphate esters, including DBP, is a fundamental reaction in organophosphorus chemistry. The mechanism of hydrolysis can be influenced by several factors, including the pH of the solution and the structure of the phosphate ester itself. Generally, the hydrolysis involves a nucleophilic attack on the phosphorus atom. acs.org

In enzymatic hydrolysis, such as that catalyzed by phosphotriesterases (PTEs), a metal-activated hydroxide (B78521) ion in the enzyme's active site acts as the nucleophile. acs.orgtdl.org The enzyme facilitates the cleavage of the P-O bond. The catalytic efficiency of these enzymes can be remarkably high, with some achieving rate enhancements that approach diffusion-controlled limits. acs.org The specific mechanism can involve a proton relay system within the enzyme to facilitate the departure of the leaving group. acs.org

In non-enzymatic hydrolysis, the reaction can proceed through different pathways depending on the conditions. For instance, in alkaline hydrolysis, the hydroxide ion is the nucleophile. The reaction is generally considered to follow an SN2-like concerted associative mechanism. acs.org The rate of hydrolysis is also dependent on the nature of the leaving group; esters with better leaving groups tend to hydrolyze more rapidly. nih.gov

Studies on the hydrolysis of various organophosphate esters have shown that the reaction rates can be significantly affected by the steric and electronic properties of the substituents on the phosphorus atom. nih.gov

Oxidative Transformations of Phosphite (B83602) Intermediates

While direct oxidative transformations of DBP are not extensively documented in the context of this article's primary focus, the oxidation of related phosphorus compounds, such as phosphites to phosphates, provides insight into potential transformation pathways. Phosphites (containing P(III)) can be oxidized to phosphates (containing P(V)) through various chemical and biological routes.

One of the well-known chemical oxidation methods is the use of singlet oxygen. acs.org This process involves the reaction of singlet oxygen with the phosphite to form a phosphate. Another route for the oxidation of phosphites involves Fenton chemistry, where hydroxyl radicals generated from the reaction of Fe(II) with hydrogen peroxide act as the oxidizing agent. nih.gov This system can oxidize reduced phosphorus species like phosphite to phosphate and even pyrophosphate. nih.gov

In biological systems, enzymes can catalyze the oxidation of phosphite. For example, some bacteria possess enzymes that can oxidize phosphite to phosphate, allowing them to utilize phosphite as a phosphorus source. researchgate.net The transformation of phosphonates to phosphate in some bacteria has been shown to involve radical-based reactions. nih.gov

Interfacial Phenomena and Molecular Interactions

Specific Ion Effects at Air-Aqueous Dibutyl Phosphate Interfaces

The behavior of DBP at interfaces is of significant interest due to its surfactant-like properties and its role in solvent extraction systems. The presence of ions in the aqueous phase can have a profound impact on the arrangement and interactions of DBP molecules at the air-water interface. This phenomenon is known as the specific ion effect, or the Hofmeister effect. aip.org

Vibrational sum frequency generation spectroscopy and surface tension measurements have been used to study the specific ion effects of various cations (Cs+, Na+, Li+, and Mg2+) on the DBP-water interface. aip.org At low ionic strengths (e.g., 1 mM), the interfacial charge, which is negative due to the dissociation of DBP, is partially screened by the counter-cations in an order that follows the direct Hofmeister series. aip.org

At higher ionic strengths (e.g., 1M), the electric field at the interface is effectively neutralized. Under these conditions, the cations promote the partitioning of DBP to the interface based on their specific interactions with the phosphate headgroup and their hydration properties. aip.org The nature of the cation influences the orientation and packing of the DBP molecules at the interface. These specific ion effects are crucial for understanding and controlling interfacial phenomena in processes like solvent extraction and froth flotation. aip.orgnsf.govcea.frresearchgate.netcas.cz

Table 2: Influence of Cations on DBP at the Air-Aqueous Interface

CationObserved Effect at 1 mM Ionic Strength (Direct Hofmeister Order)Observed Effect at 1M Ionic Strength
Cs⁺ Partial screening of negative interfacial charge.Promotion of DBP partitioning to the interface.
Na⁺ Partial screening of negative interfacial charge.Promotion of DBP partitioning to the interface.
Li⁺ Partial screening of negative interfacial charge.Promotion of DBP partitioning to the interface.
Mg²⁺ Partial screening of negative interfacial charge.Promotion of DBP partitioning to the interface.

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules at interfaces at an atomic level. arxiv.orgmdpi.com For DBP, MD simulations have been employed to develop and validate force fields that can accurately model its properties. nih.govresearchgate.net These simulations provide insights into the dimerization of DBP and the behavior of hydrogen bonds in DBP dimers. nih.gov

MD simulations have also been used to study the role of DBP in the formation of supramolecular assemblies in solvent extraction systems. escholarship.org DBP, being a degradation product of TBP, can contribute to the formation of aggregates even before the organic phase comes into contact with metal ions. escholarship.org Understanding the nature of these aggregates is crucial for comprehending the selectivity and efficiency of solvent extraction processes.

These simulations can reveal details about the orientation of DBP molecules at the interface, their interactions with water and ions, and the structure of the interfacial layer. This information is complementary to experimental techniques and provides a more complete picture of the complex interfacial phenomena involving DBP.

Enzymatic Hydrolysis of Phosphate Esters

The enzymatic hydrolysis of organophosphates, such as Dibutyl propan-2-yl phosphate, represents a critical area of research, driven by the need to detoxify pesticides and chemical warfare agents. nih.govtamu.edu This process relies on enzymes that can catalytically cleave the stable phosphoester bonds found in these compounds. nih.govnih.gov

Phosphotriesterase-Mediated Hydrolysis of Organophosphate Substrates

Phosphotriesterases (PTEs) are a class of metalloenzymes that demonstrate remarkable efficiency in hydrolyzing the P-O bond of a wide variety of organophosphate triesters. acs.orgmdpi.com The most extensively studied PTE is from the soil bacterium Pseudomonas diminuta, which utilizes a binuclear metal center, typically containing two Zn²⁺ ions, to catalyze the hydrolysis reaction. semanticscholar.orgnih.govnih.gov

The catalytic mechanism involves the activation of a water molecule that bridges the two metal ions in the active site, forming a potent hydroxide nucleophile. acs.orgmdpi.comnih.gov This nucleophile then attacks the phosphorus center of the organophosphate substrate in a single, SN2-like displacement reaction, resulting in an inversion of the stereochemical configuration at the phosphorus atom. acs.orgdocumentsdelivered.com The substrate's phosphoryl oxygen is believed to coordinate directly with one of the metal ions, polarizing the P-O bond and facilitating the nucleophilic attack. nih.govnih.gov Key amino acid residues, such as Asp301, His254, and Asp233, form a hydrogen-bonded network that assists in shuttling protons away from the active site, completing the catalytic cycle. mdpi.comsemanticscholar.org

SubstrateEnzymekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Source
Paraoxon (B1678428)Wild-Type PTE (P. diminuta)2,300593.9 x 10⁷ acs.org
Diethyl p-chlorophenyl phosphateWild-Type PTE (P. diminuta)0.81,0008.0 x 10² acs.org
Methyl ParathionWild-Type OPH901306.9 x 10⁵ oup.com
Methyl Parathion22A11 Variant OPH2,2501201.9 x 10⁷ oup.com
Dibutyl p-nitrophenyl phosphateSb-PTE (Sphingobium sp.)1.51101.4 x 10⁴ acs.org

Table 1: Comparative kinetic parameters of phosphotriesterases (PTE) and organophosphorus hydrolases (OPH) with various organophosphate substrates. Data illustrates the range of catalytic efficiencies depending on the enzyme and substrate structure.

Biocatalytic Approaches for Phosphate Ester Degradation

Biocatalytic approaches for the degradation of phosphate esters leverage the power of enzymes or whole microorganisms to neutralize these often-toxic compounds in an environmentally friendly manner. nih.govnih.gov These methods are considered superior to conventional chemical treatments like incineration, which can be slow, costly, and produce hazardous byproducts. scienceopen.com

Cell-Free Enzyme Systems: The use of isolated enzymes, particularly phosphotriesterases (PTEs) and organophosphorus hydrolases (OPH), is a primary strategy. nih.govresearchgate.net These enzymes can be applied directly to contaminated sites. nih.gov A significant advantage of cell-free systems is the high concentration of catalytic activity that can be achieved. However, challenges include the cost of enzyme purification and the potential for reduced stability in harsh environmental conditions. mdpi.com To overcome these limitations, researchers have developed various enzyme immobilization techniques. mdpi.com Immobilizing enzymes on supports like nanoparticles, DNA scaffolds, or within polymeric matrices can enhance their stability, facilitate recovery and reuse, and in some cases, even improve catalytic activity. mdpi.comtamu.edunih.gov For example, attaching PTE to quantum dots has been shown to increase the enzyme's catalytic efficiency, partly by accelerating the dissociation of the product from the active site. nih.gov

Whole-Cell Biocatalysis: An alternative approach involves using whole microorganisms (e.g., bacteria, fungi) that naturally express or are genetically engineered to produce organophosphate-degrading enzymes. nih.govnih.gov This method can be more cost-effective as it bypasses the need for enzyme purification. frontiersin.org The microbial cell protects the enzyme from the external environment, often providing greater stability. frontiersin.org Bacteria such as Pseudomonas diminuta and Agrobacterium radiobacter are natural sources of potent PTEs. nih.govnih.gov Fungi, like species of Fusarium, have also demonstrated the ability to produce esterases that can degrade related compounds such as dibutyl phthalate (B1215562), suggesting a potential for broader applications in ester hydrolysis. nih.gov Genetic engineering has been used to display these enzymes on the surface of bacteria like E. coli, creating "living biocatalysts" that can be easily deployed for bioremediation. nih.gov

Both cell-free and whole-cell systems are being actively developed for various applications, from treating pesticide-contaminated agricultural runoff to developing medical countermeasures against nerve agent poisoning. nih.govnih.gov

Advanced Analytical Research Techniques for Dibutyl Phosphate

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and interfacial behavior of dibutyl phosphate (B84403).

Vibrational Sum Frequency Generation (vSFG) spectroscopy is a powerful, surface-selective technique used to study the molecular structure and orientation of molecules at interfaces. aip.org As a second-order nonlinear optical spectroscopy, vSFG provides vibrational spectra of molecules exclusively at an interface, such as the air-water interface, which is critical for understanding processes like solvent extraction. aip.orgaip.org

Research using vSFG has investigated the specific ion effect (SIE) on the behavior of DBP at the air-aqueous interface. aip.orgresearchgate.netosti.gov These studies probe how different cations (e.g., Cs+, Na+, Li+, Mg2+) in the aqueous phase affect the partitioning and interaction of DBP molecules at the surface. aip.orgresearchgate.net The spectral analysis focuses on the 2800–3800 cm⁻¹ range, which encompasses the C–H vibrational modes of the DBP's butyl chains and the O–H modes of interfacial water molecules. aip.orgaip.org

Key spectral regions and their assignments in vSFG studies of DBP at the air-water interface are detailed below.

Frequency Range (cm⁻¹)Vibrational Mode AssignmentMolecule
~2855Symmetric Stretch (SS) of CH₂Dibutyl Phosphate
~2885Symmetric Stretch (SS) of CH₃Dibutyl Phosphate
~3200O-H Stretch (Strong Hydrogen Bonding)Interfacial Water
~3400O-H Stretch (Weaker Hydrogen Bonding)Interfacial Water

This table summarizes key vibrational modes observed in vSFG spectra of DBP at an air-aqueous interface. aip.orgaip.org

Findings indicate that at low salt concentrations (e.g., 1 mM), counter-cations screen the negatively charged interface created by deprotonated DBP molecules in an order consistent with the Hofmeister series. aip.orgosti.gov At higher concentrations (e.g., 1M), the interfacial electric field is neutralized, and the cations' influence on DBP partitioning is governed by their specific interactions with the phosphate head group and their hydration properties. aip.orgosti.gov

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For dibutyl phosphate, IR spectroscopy can be used to monitor its formation as a degradation product in tributyl phosphate solutions. acs.org Fourier transform infrared (FTIR) spectroscopy, coupled with multivariate analysis, has been successfully applied to quantify DBP in complex mixtures containing TBP, nitric acid, and a dodecane (B42187) diluent. acs.orgosti.gov

The IR spectrum of DBP exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. These bands allow for its discrimination from related compounds like TBP. researchgate.net

Wavenumber (cm⁻¹)BondVibration Type
~2960C-H (in CH₃ and CH₂)Asymmetric & Symmetric Stretching
~2874C-H (in CH₃ and CH₂)Asymmetric & Symmetric Stretching
~1465C-HBending (Scissoring)
~1220-1240P=OStretching
~1020-1050P-O-CStretching
~990P-O-HBending

This table presents characteristic IR absorption frequencies for the functional groups present in dibutyl phosphate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of dibutyl phosphate. It provides detailed information about the chemical environment of ¹H (proton), ¹³C, and ³¹P nuclei.

³¹P NMR: ³¹P NMR is particularly powerful for analyzing phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. cdnsciencepub.com It can be used to determine the purity of DBP and to quantify it in mixtures with TBP and other degradation products like monobutyl phosphate (MBP). rsc.org The chemical shift of ³¹P in DBP is sensitive to intermolecular interactions, such as acid dissociation and interactions with ions in polar solvents. cdnsciencepub.comresearchgate.net By comparing the ³¹P chemical shifts of DBP and TBP in the same solvent, researchers can isolate and study the interactions occurring at the P-OH group of DBP, a moiety not present in TBP. cdnsciencepub.comcdnsciencepub.com

¹H and ¹³C NMR: ¹H and ¹³C NMR spectra provide information on the butyl chains of the molecule. The signals are split into characteristic multiplets due to spin-spin coupling between adjacent, non-equivalent nuclei, allowing for the complete assignment of the aliphatic structure.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~3.9-4.0QuartetO-CH₂ -CH₂-CH₂-CH₃
¹H~1.6-1.7MultipletO-CH₂-CH₂ -CH₂-CH₃
¹H~1.3-1.5MultipletO-CH₂-CH₂-CH₂ -CH₃
¹H~0.9TripletO-CH₂-CH₂-CH₂-CH₃
¹³C~67-C H₂-O-P
¹³C~32-C H₂-CH₂-O-P
¹³C~18-C H₂-CH₃
¹³C~13-C H₃

This table provides typical chemical shift ranges for the ¹H and ¹³C nuclei in dibutyl phosphate. chemicalbook.comchemicalbook.com

Chromatographic Separation and Detection Methodologies

Chromatographic methods are essential for separating DBP from complex matrices before its quantification.

Due to its polarity, low volatility, and the presence of an acidic proton, dibutyl phosphate is not suitable for direct analysis by gas chromatography (GC). digitaloceanspaces.com Therefore, a derivatization step is required to convert it into a more volatile and thermally stable compound. digitaloceanspaces.comnih.gov This process typically involves replacing the active hydrogen of the hydroxyl group with a non-polar group. gcms.cz

Common derivatization approaches for organophosphates like DBP include silylation and alkylation. nih.govmdpi.comresearchgate.net

Silylation: This is a widely used technique where a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. digitaloceanspaces.commdpi.com The resulting TMS ester of DBP is significantly more volatile and exhibits better chromatographic behavior. digitaloceanspaces.com

Alkylation: This method involves adding an alkyl group, most commonly a methyl group. mdpi.com Diazomethane (B1218177) is a traditional methylation reagent that reacts quickly and efficiently with acidic compounds like DBP to form the corresponding methyl ester, with nitrogen gas as the only by-product. scirp.org

The efficiency of the derivatization reaction is critical for accurate and reproducible quantification. Therefore, reaction conditions must be carefully optimized. digitaloceanspaces.com

For silylation with reagents like BSTFA, several parameters are optimized:

Reagent Composition: A mixture of reagents is often more effective than a single one. For DBP, a mixture of BSTFA, pyridine (B92270) (a catalyst and scavenger), and chlorotrimethylsilane (B32843) (TMCS, a catalyst) has been shown to be effective. digitaloceanspaces.com A study on dialkyl phosphates found that a volume ratio of 10:5:2 for BSTFA:pyridine:TMCS provided excellent results, with good precision and minimal peak tailing. digitaloceanspaces.com

Reaction Time and Temperature: The reaction must be given sufficient time to proceed to completion. For the BSTFA:pyridine:TMCS mixture, reacting for 30 minutes at 70°C was found to be optimal for derivatizing DBP. digitaloceanspaces.com

For alkylation with diazomethane, optimization involves:

Reaction Temperature: The derivatization of DBP with diazomethane is often facilitated by gentle warming, for example, using a water bath at 60°C. scirp.org

Removal of Excess Reagent: After the reaction is complete, excess diazomethane and the solvent (typically ether) are removed, often by evaporation with a gentle stream of nitrogen gas, before the sample is injected into the GC. scirp.org

ParameterOptimized Condition (Silylation)Optimized Condition (Alkylation)
Derivatizing Agent BSTFA:Pyridine:TMCS (10:5:2 v/v)Diazomethane in ether
Reaction Temperature 70°C60°C
Reaction Time 30 minutesTo completion (visual color change)
Post-Reaction Step Direct injectionEvaporation of excess reagent

This interactive table summarizes optimized conditions for two common derivatization methods for DBP prior to GC analysis. digitaloceanspaces.comscirp.org

Ion Chromatography (IC) for Separation and Quantification

Ion Chromatography (IC) is a robust and versatile analytical technique for the separation and quantification of ionic species, making it well-suited for the analysis of Dibutyl Phosphate (DBP) in aqueous solutions. environmentalexpress.commineralstech.com This method leverages the principles of ion exchange to separate DBP from other anions present in a sample matrix. The sample is injected into a column packed with a resin, which separates anions based on their charge. environmentalexpress.com Following separation, a conductivity detector is typically used to measure the amounts of the individual components. environmentalexpress.com

The technique is particularly valuable in complex matrices, such as those found in the nuclear industry where DBP is a known degradation product of Tributyl Phosphate (TBP). researchgate.net IC has been successfully employed to determine trace levels of DBP in media containing high concentrations of interfering ions like nitrates. researchgate.net Different ion-exchange resins, such as Dionex AS5A and AS11, have been evaluated for their efficacy in separating DBP and its related compound, monobutyl phosphate (MBP). researchgate.net The AS5A resin, for instance, has demonstrated a very efficient separation between DBP and nitrite (B80452) ions. researchgate.net Methodologies using anion exchange resins followed by suppressed conductivity detection allow for the quantification of DBP down to approximately 1 part per million (ppm) with a relative standard deviation (RSD) of 3%. researchgate.net This makes IC a faster and more streamlined alternative to other methods like gas chromatography, which require derivatization steps prior to analysis. researchgate.net

Table 1: Performance of Different Resins in Ion Chromatography for DBP Analysis

Resin Separation Efficiency Detection Limits (for DBP) Notes
Dionex AS5A Very efficient separation from NO₂⁻ ions. researchgate.net 0.71 µM researchgate.net Allows for good separation between MBP and CO₃²⁻. researchgate.net

| Dionex AS11 | Generates interference between nitrite and DBP. researchgate.net | Not specified | A method to oxidize nitrite to nitrate (B79036) can mitigate interference. researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Phosphate Metabolites

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organophosphate compounds, including DBP and other phosphate metabolites. researchgate.nethpst.cz The method's adaptability allows for various separation modes, with reverse-phase (RP) HPLC being a common approach for compounds like dibutyl phenyl phosphate. sielc.com In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid. researchgate.netsielc.com

A significant challenge in the HPLC analysis of phosphate-containing compounds is the potential for peak tailing, which can be caused by interactions between the phosphate groups and stainless steel components within the HPLC system. hpst.cz The use of bio-inert LC systems, which are free of iron and steel in the sample flow path, can effectively prevent this issue and lead to improved peak shapes and data quality. hpst.cz HPLC methods have been developed to quantify TBP and its degradation products directly from aqueous phases, demonstrating the capability to detect concentrations as low as 2 ppm. researchgate.net For mass spectrometry-compatible applications, volatile mobile phase modifiers like formic acid are used instead of phosphoric acid. sielc.com

Table 2: Example HPLC Method Parameters for a Related Phosphate Compound

Parameter Condition
Column Newcrom R1 (Reverse Phase) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
Detection Mass Spectrometry (MS) or UV sielc.comresearchgate.net

| Notes | For MS compatibility, phosphoric acid is replaced with formic acid. sielc.com |

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) for Direct Quantification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft ionization" technique that allows for the direct analysis of polar molecules like DBP from a liquid phase into the gas phase for mass analysis. acs.orgcreative-proteomics.com This method is particularly advantageous as it often requires no preliminary sample extraction or separation, making it a rapid and reliable tool for process control and quantification. acs.orgresearchgate.net

ESI-MS can be operated in both positive and negative ionization modes. For DBP and MBP, the negative ionization mode is effective, yielding abundant deprotonated molecules ([M-H]⁻), which allows for precise determination in aqueous solutions. acs.org The technique has been successfully used to quantify DBP and MBP in complex matrices without prior separation steps. researchgate.net For instance, ESI-MS has been used to detect and quantify these compounds at levels up to 1000 ppm. researchgate.net The direct quantification capability of ESI-MS makes it a highly attractive method for monitoring the degradation of TBP in various industrial and environmental samples. acs.orgresearchgate.net

Cluster Detection in ESI-MS for Trace Analysis

A specialized application within ESI-MS for trace analysis involves the detection of molecular clusters. This approach is particularly useful when the concentration of the target analyte, such as DBP, is very low. acs.org In the positive ionization mode, DBP can form specific cluster ions with other molecules present in the matrix, such as TBP. acs.org

For example, the specific cluster ion [2TBP, HDBP + H]⁺ at a mass-to-charge ratio (m/z) of 743 has been used for the direct quantification of small amounts of DBP in commercial TBP. acs.org This method of cluster detection proved sensitive enough to quantify DBP concentrations as low as 60 mg/L directly within a TBP matrix. acs.org By monitoring these unique, higher-mass cluster ions, analysts can achieve enhanced sensitivity and specificity for trace-level quantification, overcoming challenges associated with low-abundance analytes in complex mixtures. acs.org

Method Validation and Performance Evaluation

Detection Limits, Accuracy, and Precision in Complex Matrices

The validation of any analytical method is crucial to ensure that it is reliable, reproducible, and fit for its intended purpose. researchgate.netomicsonline.org For the analysis of DBP, especially in complex matrices such as industrial process streams or environmental samples, a thorough evaluation of performance characteristics is required. unt.edumdpi.com Key validation parameters include detection limits, accuracy, and precision. omicsonline.orgresearchgate.net

Detection Limits: The limit of detection (LOD) and limit of quantitation (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. omicsonline.orgresearchgate.net For instance, a validated gas chromatography-flame ionization detection (GC-FID) method for TBP reported an LOD of 0.2 µg/mL and an LOQ of 0.7 µg/mL. researchgate.net In ion chromatography, detection limits for DBP can reach the micromolar level (e.g., 0.71 µM). researchgate.net

Accuracy: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery studies in spiked samples. mdpi.com In complex matrices, where interferences from components like uranium or high nitrate concentrations can occur, sample preparation becomes critical to ensure accurate results. unt.edu

Precision: Precision measures the degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD). researchgate.net Method precision is evaluated by analyzing multiple samples on different days by different analysts. For example, a validated GC method for TBP demonstrated an RSD of 0.9% over ten sample preparations. researchgate.net

The challenges of analyzing DBP in complex matrices often stem from interfering compounds that can affect recovery and separation. unt.edu Therefore, method development and validation must address these matrix effects to ensure the data generated is both accurate and precise. unt.edumdpi.com

Table 3: Performance Parameters from a Validated GC-FID Method for a Related Compound (TBP)

Parameter Result
Limit of Detection (LOD) 0.2 µg/mL researchgate.net
Limit of Quantitation (LOQ) 0.7 µg/mL researchgate.net
Method Precision (RSD) 0.9% (for ten sample preparations) researchgate.net

| System Precision (RSD) | 0.4% (for replicate injections of a sample solution) researchgate.net |

Table of Compounds

Compound Name Abbreviation
Dibutyl Phosphate DBP
Monobutyl Phosphate MBP
Tributyl Phosphate TBP
Dibutyl phenyl phosphate
Acetonitrile MeCN
Nitrite NO₂⁻

Interferences in Analytical Methods

The accurate quantification of dibutyl phosphate (DBP) can be complicated by various interferences that originate from the sample matrix, co-eluting compounds, or external contamination. These interferences are highly dependent on the analytical technique employed and the nature of the sample being analyzed. Key challenges include matrix effects, spectral and isobaric interferences, and background contamination from precursor compounds.

Matrix Effects

Matrix effects are a significant source of interference in the analysis of DBP, particularly in complex sample types such as those from nuclear fuel reprocessing streams. In ion chromatography, the presence of high concentrations of uranyl nitrate (UO₂²⁺) and nitrate (NO₃⁻) has been shown to cause inadequate recovery and poor separation of DBP on the chromatographic column, leading to inconsistent and unreliable data. unt.edu Similarly, the parent compound, tributyl phosphate (TBP), can interfere with the determination of DBP when using infrared spectroscopy. researchgate.net

When using techniques like inductively coupled plasma mass spectrometry (ICP-MS) for phosphorus-containing compounds, organic matrices can be a source of polyatomic ions, which can interfere with the phosphorus signal and result in poorer detection limits. nih.gov The presence of organic compounds, such as methanol (B129727) in a sample solution, can enhance sensitivity but is often counteracted by a high background signal from carbon-based polyatomic ions. nih.gov

Isobaric and Spectral Interferences

In mass spectrometry-based methods, interferences can arise from compounds that have the same mass-to-charge ratio (isobaric interference) or produce fragment ions that are identical to those of the analyte. spectroscopyonline.com While DBP-specific isobaric interferences are not widely documented, a common issue in the broader analysis of organophosphates is the interference from co-eluting compounds. nih.gov For example, highly abundant phospholipids (B1166683) present in biological samples can undergo fragmentation during collision-induced dissociation to produce the same [H₄PO₄]⁺ fragment as many organophosphate compounds, leading to significant signal interference. nih.gov

In ion chromatography, certain anions can co-elute with DBP, causing interference. For instance, nitrite ions have been identified as a serious interference for DBP analysis in some systems. researchgate.net

Contamination

Contamination of samples and analytical reagents is another potential source of interference. Tributyl phosphate (TBP), the precursor to DBP, has been frequently reported as a contaminant in analytical reagents. who.int Given that DBP is a primary degradation product of TBP, trace amounts of TBP in reagents or on lab equipment can degrade and lead to erroneously high readings of DBP. researchgate.netscirp.org Therefore, meticulous care, including the use of high-purity reagents and rigorous cleaning procedures, is essential to ensure reliable data in the trace analysis of DBP. who.int

Table 1: Summary of Interferences in the Analysis of Dibutyl Phosphate

Interference TypeAnalytical MethodInterfering Species/SourceSample MatrixCitation
Matrix Effect Ion ChromatographyUranyl nitrate (UO₂²⁺), Nitrate (NO₃⁻)Nuclear fuel reprocessing solutions unt.edu
Matrix Effect Infrared SpectroscopyTributyl phosphate (TBP)Organic solvents researchgate.net
Matrix Effect ICP-MSOrganic compounds (e.g., methanol, carbon)Organic matrices nih.gov
Spectral Ion ChromatographyNitrite (NO₂⁻)Aqueous solutions researchgate.net
Spectral Mass SpectrometryPhospholipids (producing [H₄PO₄]⁺ fragment)Biological samples nih.gov
Contamination General Trace AnalysisTributyl phosphate (TBP)Analytical reagents who.int

Environmental Fate and Transformation of Dibutyl Phosphate

Degradation Pathways in Environmental Compartments

The environmental persistence and transformation of organophosphate esters are governed by a combination of abiotic and biotic processes. These pathways determine the ultimate fate and potential impact of these compounds in various environmental matrices.

Phototransformation in Air, Water, and Soil

Phototransformation, or degradation initiated by light, can be a significant removal mechanism for organic compounds in the environment. In the atmosphere, organophosphate esters can react with photochemically produced hydroxyl radicals. The rate of this reaction is a key factor in determining their atmospheric lifetime. While specific data for Dibutyl propan-2-yl phosphate (B84403) is unavailable, the phototransformation of other organophosphate esters has been studied.

In aqueous environments and on soil surfaces, both direct and indirect photolysis can occur. Direct photolysis involves the absorption of light by the compound itself, leading to its degradation. Indirect photolysis is mediated by other substances in the environment, such as humic acids or nitrate (B79036), which absorb light and produce reactive species that then degrade the target compound. The efficiency of these processes is influenced by factors such as water clarity, depth, and the presence of photosensitizing agents.

Hydrolysis in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For organophosphate esters, this process is a critical degradation pathway in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature. Generally, the hydrolysis of phosphate esters is faster under both acidic and basic conditions compared to neutral pH. nih.gov

The mechanism of hydrolysis for a related compound, dibutyl-4-nitrophenyl phosphate, has been shown to begin with a nucleophilic attack by a hydroxide (B78521) anion on the phosphorus atom. researchgate.net This leads to the formation of a pentacoordinated phosphorus intermediate, followed by the breaking of the P-O bond. researchgate.net The structure of the alkyl groups can also influence the rate of hydrolysis. For instance, dithiophosphates synthesized from tert-butanol (B103910) hydrolyze significantly faster than those from n-butanol, indicating that the molecular structure plays a crucial role in the compound's stability in water. nih.gov

Biogeochemical Cycling and Biotransformation

Biotic processes, particularly microbial degradation, are major contributors to the breakdown of organophosphate esters in the environment.

Biodegradation in Water: Screening and Simulation Tests

Biodegradation is a key process for the removal of many organic pollutants from aquatic systems. Studies on related compounds like dibutyl phthalate (B1215562) (DBP) have shown that various bacterial strains are capable of degrading it. For example, a strain of Acinetobacter baumannii was able to achieve a degradation rate of over 90% for DBP at initial concentrations between 5-50 mg·L⁻¹. mdpi.com The maximum degradation rate of 98.89% was observed at an initial concentration of 10 mg·L⁻¹. mdpi.com Similarly, Sphingobium acidaminiphila BDBP 071 degraded approximately 88% of DBP within 48 hours under optimal conditions. nih.gov These studies highlight the potential for microbial populations in water to effectively break down dibutyl-containing compounds.

Biodegradation in Soil Environments

In soil, the fate of organophosphate esters is influenced by a complex interplay of microbial activity, soil composition, and environmental conditions. DBP contamination in black soils has been shown to alter the microbial community and enhance the gene abundances related to carbon, nitrogen, and sulfur metabolism. nih.gov This suggests an adaptation of the soil microbiome to utilize the compound. The presence of DBP can increase the abundance of genes responsible for its degradation. nih.gov Several bacterial species isolated from various ecosystems have demonstrated the ability to use DBP as a carbon and energy source, indicating that biodegradation is a major elimination process for this type of compound from soil. nih.gov

Microbial Metabolism and Proposed Degradation Pathways

The microbial degradation of dibutyl-containing compounds like DBP typically involves initial hydrolysis of the ester bonds. This process is catalyzed by enzymes such as esterases and oxygenases. nih.gov For DBP, one proposed pathway involves hydrolysis to form mono-n-butyl phthalate (MBP) and n-butanol. nih.govnih.gov The MBP can then be further metabolized to phthalic acid (PA). nih.govnih.gov

Applications of Dibutyl Phosphate in Chemical Processes and Materials Science Research

Solvent Extraction Systems

Dibutyl phosphate (B84403) is a well-documented compound in the field of solvent extraction, particularly within the nuclear industry. Its presence, often as an impurity, has significant consequences for the efficiency and effectiveness of separation processes.

Role as a Degradation Product in Nuclear Fuel Reprocessing (PUREX Process)

The Plutonium Uranium Redox Extraction (PUREX) process is the primary method for reprocessing spent nuclear fuel, enabling the recovery of valuable uranium and plutonium. acs.org This process relies on tributyl phosphate (TBP) as the solvent extractant. osti.govunt.edu However, under the harsh conditions of the PUREX process, which involve high levels of radiation and nitric acid, TBP undergoes both radiolysis and acid hydrolysis. researchgate.netresearchgate.netiaea.org

Dibutyl phosphate (also referred to as HDBP) is the principal degradation product of TBP in this environment. researchgate.nettandfonline.com Its formation is a critical issue in plant operations because its chemical behavior differs significantly from that of the parent TBP solvent. iaea.org

Impact on Metal Extraction Efficiency

The presence of DBP in the PUREX solvent system has a detrimental effect on the separation efficiency of actinides. researchgate.net While TBP forms reversible complexes with uranium and plutonium, allowing for their extraction and subsequent stripping (back-extraction), DBP forms much more stable and stronger complexes with these metals. researchgate.netnuclearinst.com

This strong complexation leads to several operational problems:

Actinide Retention: The DBP-metal complexes are highly soluble in the organic phase, which severely limits the recovery of uranium (VI) and plutonium (IV) during the stripping stage, where the goal is to transfer them back into an aqueous solution. researchgate.nettandfonline.comnuclearinst.com

Reduced Separation Factors: DBP's strong affinity for various metal ions, including fission products like zirconium (IV), decreases the separation efficiency between the desired actinides and unwanted contaminants. researchgate.net

Formation of Emulsions: The complexes formed between DBP and metals such as Zr(IV) and Pu(VI) can lead to the formation of emulsions or a "third phase" at the interface between the aqueous and organic layers, complicating phase separation. researchgate.net

Studies have quantified the impact of DBP on uranium retention. For instance, research has shown that the distribution ratio of uranium (VI) increases as the concentration of DBP in the TBP/n-dodecane solvent rises, indicating stronger retention in the organic phase. tandfonline.com This necessitates solvent cleanup procedures to remove DBP and maintain the efficiency of the reprocessing cycle. researchgate.net

Table 1: Effect of Dibutyl Phosphate (DBP) on Metal Behavior in PUREX Process

Metal IonInteraction with DBPEffect on PUREX Process EfficiencyReference
Uranium (VI)Forms strong, stable complexes (e.g., UO₂(DBP)₂) that are highly soluble in the organic phase.Significantly impairs stripping efficiency, leading to uranium retention in the solvent. researchgate.nettandfonline.comnuclearinst.com
Plutonium (IV)Forms very strong complexes, affecting both extraction and stripping stages.Reduces recovery of plutonium and can contribute to the formation of interfacial crud. osti.govunt.eduresearchgate.net
Zirconium (IV)Strong complexation leads to co-extraction with actinides.Decreases decontamination factors by retaining fission products in the organic stream. Can cause emulsion formation. researchgate.net

Chemical Intermediates and Modifiers

Beyond its role in nuclear reprocessing, dibutyl phosphate is a valuable compound in synthetic organic chemistry and industrial formulations, serving as both a precursor and a performance-enhancing additive.

Precursor in Synthesis of Organic Fine Chemicals (e.g., Flavors, Pharmaceuticals)

Dibutyl phosphate functions as a versatile reagent and catalyst in the synthesis of various organic molecules. nih.govchemicalbull.com Its applications include:

Synthesis of Glycosyl Phosphates: DBP is used as a reactant in the synthesis of glycosyl phosphates, which are powerful glycosylating agents themselves. sigmaaldrich.comsigmaaldrich.com These compounds are crucial intermediates in the assembly of complex oligosaccharides, which have significant biological relevance. orgsyn.orgnih.govnih.gov

Synthesis of 2-Aminophosphates: It can be used as a reactant in the catalyst-free, regioselective, and enantiospecific ring-opening of aziridines to produce 2-aminophosphates. sigmaaldrich.comsigmaaldrich.com

Organocatalyst for Polymerization: Dibutyl phosphate acts as an effective organocatalyst for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and L-lactide. sigmaaldrich.comnjtech.edu.cn This method allows for the synthesis of well-defined, bio-based polyesters under commercially relevant conditions (bulk polymerization at high temperatures), offering a metal-free route to producing these important polymers. njtech.edu.cnresearchgate.net

Components in Additive Formulations for Oils

Phosphate esters, including dibutyl phosphate, have a long history of use as additives in lubricating oils to enhance their performance and durability. mdpi.com DBP is specifically used as an extreme pressure and anti-wear agent in lubricants. johoku-chemical.comjohoku-chemical.comresearchgate.net It functions by reacting with metal surfaces under high pressure and temperature to form a protective phosphide (B1233454) layer, which prevents direct metal-to-metal contact and reduces friction and wear. lubricatin.com

Additionally, DBP is utilized as an anti-static agent and can be a component in fire-retardant hydraulic fluids and as a gasoline additive. researchgate.netchemicalbook.com

Table 2: Applications of Dibutyl Phosphate as a Chemical Intermediate and Modifier

Application AreaSpecific Role of Dibutyl PhosphateExample Product/ProcessReference
Organic SynthesisReactantSynthesis of glycosyl phosphates and 2-aminophosphates sigmaaldrich.comsigmaaldrich.com
Polymer ChemistryOrganocatalystRing-opening polymerization of cyclic esters to produce polyesters njtech.edu.cnresearchgate.net
LubricantsExtreme Pressure / Anti-Wear AdditiveFormulation of industrial and automotive oils and greases johoku-chemical.comjohoku-chemical.com
Industrial FluidsComponent in Additive FormulationsAnti-static agents, fire-retardant hydraulic fluids chemicalbook.com

Novel Applications and Materials Development

Researchers are exploring new applications for dibutyl phosphate that leverage its unique chemical properties for advanced materials and environmental technologies. Innovations are expanding its utility beyond traditional roles. rockchemicalsinc.com

Emerging areas of application include:

Green Technology: There is growing interest in using DBP for the recovery of valuable metals from electronic waste. For instance, its extraction capabilities are being investigated for recycling lithium and cobalt from spent batteries, which is critical for sustainable technology. rockchemicalsinc.com

Bioceramic Precursors: Metal complexes of phosphate esters, including those derived from dibutyl phosphate, can serve as precursors for ceramic materials. Through thermolysis, these complexes decompose at low temperatures to form metal phosphates (e.g., pyrophosphates), which have applications in bioceramics. researchgate.net

Environmental Remediation: The chemical properties of DBP are being explored for potential use in environmental cleanup, such as soil remediation and water treatment, where it may help in the removal of contaminants. rockchemicalsinc.com

These developing applications highlight the continued relevance and versatility of dibutyl phosphate in addressing contemporary challenges in materials science and environmental management. rockchemicalsinc.com

Research into Chiral Selectors (Related Phosphonates)

The separation of enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, is a critical process in the pharmaceutical and chemical industries. Chiral selectors are substances that can differentiate between enantiomers, and phosphonates have emerged as a promising class of compounds for this purpose.

Research has demonstrated the utility of polysaccharide-based chiral stationary phases (CSPs) for the separation of various organic phosphonate (B1237965) compounds. researchgate.net The chiral recognition mechanism of these CSPs is based on the formation of transient diastereomeric complexes with the analyte enantiomers through interactions such as hydrogen bonding, π-π interactions, and dipole-dipole interactions. researchgate.net The conformational structure of the polysaccharide backbone, whether it's the helical grooves of cellulose (B213188) or the chiral cavities of amylose, plays a crucial role in the stereoselective recognition process. researchgate.net

A study on the separation of O,O-dialkyl-1-benzyloxycarbonyl-aminoarylmethyl phosphonates using four different polysaccharide-based CSPs revealed that the separation ability was in the order of Chiralpak AD > Chiralcel OG > Chiralcel OJ > Chiralpak AS. researchgate.net With Chiralpak AD, all the studied compounds were successfully baseline separated. researchgate.net This highlights the significant influence of the specific chiral stationary phase on the enantioseparation of phosphonates.

Furthermore, the enantioselective properties of enzymes have been harnessed for the kinetic resolution of chiral phosphate, phosphonate, and phosphinate esters. tamu.edu For instance, phosphotriesterase (PTE) and its mutants have been shown to efficiently hydrolyze a library of these compounds with high enantioselectivity. tamu.edu This enzymatic approach offers a powerful tool for obtaining enantiomerically pure phosphorus-containing compounds, which can have applications as pro-drugs or as chiral ligands for transition metal catalysts. tamu.edu

The development of methods for the catalytic asymmetric synthesis of C-chiral phosphonates is another active area of research. mdpi.com These methods often employ transition metal complexes with chiral ligands or organocatalysts to achieve high enantioselectivity in reactions such as the phospha-aldol, phospha-Mannich, and phospha-Michael reactions. mdpi.com

Table 1: Examples of Chiral Stationary Phases Used for Phosphonate Separation

Chiral Stationary PhaseBase PolysaccharideTypical Mobile Phase
Chiralpak ADAmylose derivativeHexane/Ethanol
Chiralcel OGCellulose derivativeHexane/Ethanol
Chiralcel OJCellulose derivativeHexane/Ethanol
Chiralpak ASAmylose derivativeHexane/Ethanol

This table is interactive. You can sort and filter the data.

Phosphonate-Based Surface Treatments and Coatings

Phosphonates have garnered considerable attention for their ability to modify and protect material surfaces, particularly metals and their oxides. mdpi.com This is attributed to the strong binding of the phosphonate group to metal oxide surfaces, forming stable, self-assembled monolayers (SAMs) or thicker protective coatings. mdpi.comgoogle.com

Phosphonic acid-based coatings are being extensively investigated as environmentally friendly alternatives to traditional chromate-based conversion coatings for the corrosion protection of metals like aluminum. mdpi.comresearchgate.net The phosphonic acid headgroup can form strong, hydrolytically stable Al-O-P bonds with the aluminum oxide surface, creating a well-adhered protective layer. mdpi.comresearchgate.net The organic tail of the phosphonic acid can be functionalized to impart specific properties to the surface, such as hydrophobicity, which acts as a barrier to corrosive aqueous environments. mdpi.com

The versatility of phosphonate-based surface treatments extends to various applications:

Corrosion Inhibition: Phosphonate coatings form a protective barrier on metal surfaces, preventing the ingress of corrosive agents. airedale-group.com They can adsorb onto the metal surface, reducing its solubility in aqueous media and increasing the activation energy for hydrolysis. mdpi.com

Adhesion Promotion: The functional groups of phosphonic acids can react with organic layers, such as adhesives and paints, to improve adhesion and provide a stable interface. mdpi.com

Biomaterial Surface Modification: Phosphonate-based SAMs are advantageous for modifying biomedical implants due to their stability under physiological conditions. google.com They can be used to create surfaces that resist biofilm formation, either passively by repelling bacteria or actively by immobilizing antimicrobial agents. google.com

Modification of Silica (B1680970) and Other Metal Oxides: While modifying silica surfaces with phosphonates can be challenging, novel phosphonate precursors have been developed to achieve efficient surface modification. researchgate.net

The application methods for these coatings include dip coating, spraying, and incorporation into polymeric matrices. mdpi.comgoogle.com Research is ongoing to develop multifunctional phosphonic acids and hybrid organic-inorganic coatings with enhanced performance for various industrial applications. mdpi.comresearchgate.net

Table 2: Applications of Phosphonate-Based Surface Treatments

Application AreaFunction of Phosphonate CoatingSubstrate Examples
Corrosion ProtectionForms a protective barrier, inhibits corrosionAluminum, Steel, Titanium
Adhesion PromotionEnhances bonding between substrate and organic layersMetals, Metal Oxides
Biomedical ImplantsPrevents biofilm formation, improves biocompatibilityTitanium, Stainless Steel
Nanoparticle StabilizationPrevents aggregation of metal oxide nanoparticlesSilica, Titania

This table is interactive. You can sort and filter the data.

Computational and Theoretical Studies of Dibutyl Phosphate

Molecular Modeling and Force Field Development

Molecular dynamics (MD) simulations are powerful tools for examining the molecular-level behavior that drives the formation of aggregates. acs.orgacs.org However, the accuracy of these simulations is highly dependent on the quality of the force field (FF), which is a set of parameters describing the potential energy of the system. acs.org For complex molecules like HDBP, standard force fields may not be adequate, necessitating the development of more accurate, reparameterized models. acs.org

To accurately model HDBP, a reparameterized molecular dynamics force field has been developed. nih.govacs.org This process began with the General Amber Force Field (GAFF) as a baseline. nih.govresearchgate.net The parameters were then optimized to better match known experimental and empirical values for key physical properties of HDBP. nih.gov

The reparameterization focused on improving the representation of bulk phase properties. nih.gov The resulting force field successfully reproduced the density and dipole moment of HDBP, with values optimized to within 4% of experimental data. acs.orgnih.govacs.org Similarly, the heat of vaporization was brought to within 4% of an estimated empirical value. nih.gov

A key validation of the new force field was its ability to predict dynamic properties. nih.gov The self-diffusion coefficient calculated with the optimized force field matched experimental data to within 18%, a significant improvement over the non-optimized GAFF model. acs.orgnih.govacs.org This enhanced accuracy provides a higher degree of confidence in using the model for in silico predictions and for elucidating in vitro observations. acs.org

Comparison of HDBP Properties: Optimized Force Field vs. Experimental/Empirical Data
PropertyDeviation from Experimental/Empirical Value (Optimized FF)Reference
DensityWithin 4% nih.govacs.org
Dipole MomentWithin 4% nih.govacs.org
Heat of VaporizationWithin 4% nih.gov
Self-Diffusion CoefficientWithin 18% acs.orgnih.gov

Simulation of Molecular Interactions and Dimerization

HDBP molecules exhibit a strong tendency to form dimers in nonpolar solvents, a phenomenon primarily driven by hydrogen bonding. acs.org Understanding this dimerization is critical as it represents the fundamental mechanism of aggregation for HDBP. acs.org

Computational studies, supported by experimental evidence from similar organophosphorus acids, show that HDBP molecules form stable cyclic dimers. acs.orgacs.org This structure is characterized by an eight-membered ring formed by two HDBP molecules linked through two hydrogen bonds between the phosphoryl oxygen of one molecule and the acidic proton of the other. acs.orgacs.org This hydrogen bonding is considered the primary aggregation mechanism for HDBP. acs.org Fourier transform infrared (FTIR) spectroscopy studies on related compounds have confirmed the existence of such hydrogen-bonded dimers in the gas phase. acs.org

To quantitatively investigate the stability and geometry of these dimers, Potential of Mean Force (PMF) studies have been conducted. acs.orgnih.gov A PMF calculation determines the free energy profile along a specific reaction coordinate, providing insight into the thermodynamics of a process like dimerization. nih.govwikipedia.org

For the HDBP dimer, a two-dimensional PMF was generated using umbrella sampling techniques. acs.org The chosen reaction coordinates were the distance between the two phosphorus atoms and the pseudo-dihedral angle between the two P=O groups. acs.org Analysis of this PMF reveals the low free-energy conformations, which correspond to the most stable geometries of the HDBP dimer. acs.org This detailed understanding of the hydrogen bonding criteria and dimer stability is essential for accurately modeling the broader aggregation behavior of HDBP in solvent extraction systems. nih.govacs.org

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, such as density functional theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules, which is particularly useful for studying reaction mechanisms like adsorption. acs.orgnih.gov

While specific studies on HDBP adsorption are limited, theoretical investigations into related organophosphorus compounds provide valuable insights. Ab initio calculations have been performed to study the adsorption of compounds like dimethyl methylphosphonate (B1257008) (DMMP) and tabun (B1200054) (GA) on zinc oxide (ZnO) surfaces. acs.org

These studies revealed that the adsorption is a chemisorption process, occurring through the formation of a direct chemical bond between the organophosphorus molecule and the surface. acs.org In the case of DMMP adsorption on ZnO, a Zn···O bond is formed. acs.org The strength of this interaction and the resulting adsorption energies are highly dependent on the type of ZnO surface (e.g., polar vs. nonpolar). acs.org Such quantum-chemical studies are crucial for designing materials and surfaces for sensing or decomposition of organophosphorus compounds. acs.org

Future Research Directions and Unexplored Areas for Dibutyl Phosphate

The path forward for understanding compounds like Dibutyl propan-2-yl phosphate (B84403) lies in a multi-faceted research approach that combines green chemistry principles, advanced analytical techniques, and sophisticated modeling.

Development of Greener Synthesis Routes

The synthesis of organophosphate esters traditionally involves the use of reagents like phosphorus oxychloride, which can be hazardous. wikipedia.org A key area for future research is the development of more environmentally friendly, or "greener," synthesis methods. taylorfrancis.com This could involve exploring enzymatic catalysis or the use of less toxic starting materials to reduce the environmental footprint of production. For instance, research into the direct esterification of phosphorous acid with the corresponding alcohols, such as n-butanol, has been explored for similar compounds as a potentially more benign pathway. researchgate.net

Advanced Spectroscopic Probes for Real-time Monitoring

Effective monitoring is crucial for understanding the environmental presence and fate of chemical compounds. Future research should focus on developing advanced spectroscopic probes for the real-time detection of Dibutyl propan-2-yl phosphate and other organophosphates. researchgate.netcwejournal.org Techniques like fluorescence spectroscopy offer the potential for highly sensitive and immediate identification of these compounds, even at very low concentrations. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ³¹P nucleus, is another powerful tool for characterizing organophosphate compounds and their degradation products. cwejournal.org

Mechanistic Elucidation of Novel Degradation Pathways

Organophosphate esters can be degraded in the environment through various biotic and abiotic processes. researchgate.net Microbial degradation, in particular, plays a significant role in the breakdown of these compounds. oup.comnih.gov Future research should aim to identify and characterize the specific microorganisms and enzymes capable of degrading this compound. Understanding the metabolic pathways involved is essential for developing effective bioremediation strategies to remove these contaminants from the environment. researchgate.net

Structure-Activity Relationships in Bio-interactions and Environmental Fate

The biological activity and environmental behavior of organophosphate esters are intrinsically linked to their chemical structure. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are a valuable tool for predicting the toxicity and environmental fate of these compounds based on their molecular properties. nih.govresearchgate.netresearchgate.net Future research should focus on developing QSAR models specifically for compounds like this compound to predict their potential for bioaccumulation, toxicity to various organisms, and persistence in the environment. These models can help in prioritizing chemicals for further testing and in designing safer alternatives.

Computational Predictions for Molecular Design and Performance Optimization

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, which can guide the design of new compounds with desired characteristics and reduced environmental impact. mdpi.com Molecular docking simulations can be used to understand how organophosphates interact with biological targets, such as enzymes. mdpi.com Furthermore, computational models can predict the binding affinities and potential toxicity of these compounds. nih.govdntb.gov.ua Applying these computational approaches to this compound can provide valuable insights into its potential biological activity and guide the development of safer and more effective organophosphate esters for various applications.

Q & A

Q. What precautions are critical when handling DBP in solvent extraction processes?

  • Methodological Answer : Pre-saturate solvents (e.g., kerosene) with DBP to prevent phase separation. Monitor for zirconium phosphate precipitates, which can form in acidic conditions and clog equipment . Use corrosion-resistant materials (e.g., Hastelloy) for reactors due to DBP’s reactivity with metals .

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